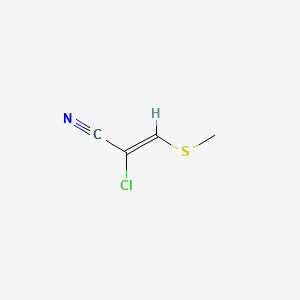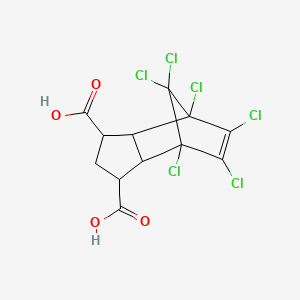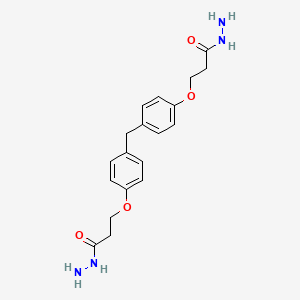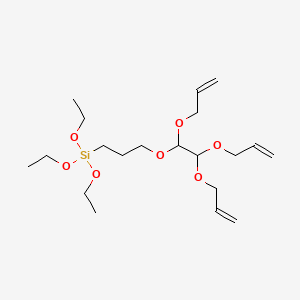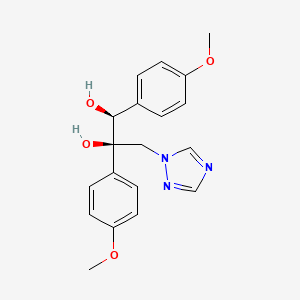
Einecs 284-938-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, octyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with octanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, octyl ester, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different amine compounds .
Aplicaciones Científicas De Investigación
Phosphoric acid, octyl ester, compound with 2-aminoethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which phosphoric acid, octyl ester, compound with 2-aminoethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, influencing various physiological processes. The specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to phosphoric acid, octyl ester, compound with 2-aminoethanol include:
- Phosphoric acid, butyl ester, compound with 2-aminoethanol
- Phosphoric acid, hexyl ester, compound with 2-aminoethanol
- Phosphoric acid, decyl ester, compound with 2-aminoethanol
Uniqueness
What sets phosphoric acid, octyl ester, compound with 2-aminoethanol apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain industrial and research applications .
Propiedades
Número CAS |
84989-47-9 |
|---|---|
Fórmula molecular |
C10H26NO5P |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
2-aminoethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C2H7NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;3-1-2-4/h2-8H2,1H3,(H2,9,10,11);4H,1-3H2 |
Clave InChI |
PPNDYVIPTVFCQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



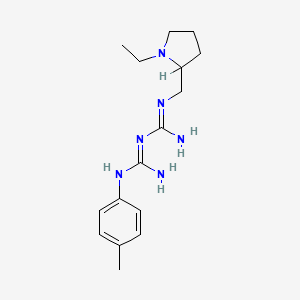
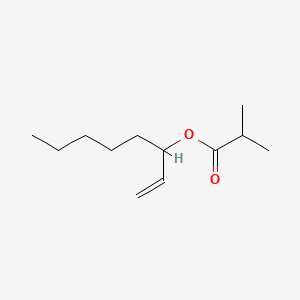
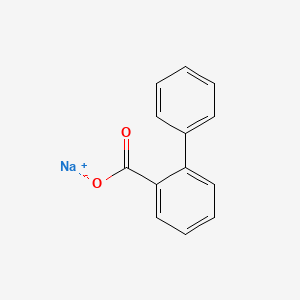

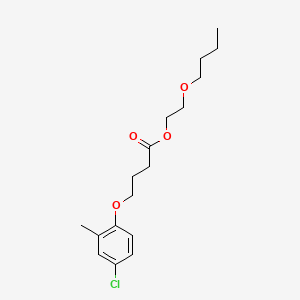
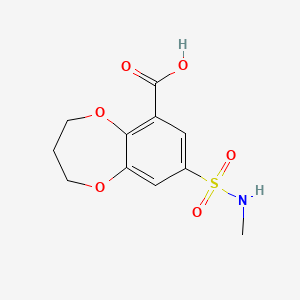
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

